Coltramyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le thiocolchicoside est synthétisé par une voie semi-synthétique à partir de la colchicine. Le procédé implique la glycosylation de la colchicine pour former le thiocolchicoside. Les conditions réactionnelles comprennent généralement l'utilisation de donneurs de glucosyle et de catalyseurs pour faciliter la réaction de glycosylation .

Méthodes de production industrielle : La production industrielle de thiocolchicoside implique des réactions de glycosylation à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Le processus est optimisé pour minimiser les impuretés et maximiser l'efficacité de l'étape de glycosylation .

Analyse Des Réactions Chimiques

Types de réactions : Le thiocolchicoside subit diverses réactions chimiques, notamment :

Oxydation : Le thiocolchicoside peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le thiocolchicoside en ses dérivés thiols correspondants.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes méthoxy et glucoside.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les halogénures et les amines.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiols.

Substitution : Divers dérivés thiocolchicosides substitués.

4. Applications de la recherche scientifique

Le thiocolchicoside a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions de glycosylation et la synthèse des glycosides.

Biologie : Étudié pour ses effets sur la relaxation musculaire et ses propriétés anti-inflammatoires.

Médecine : Utilisé dans le traitement des spasmes musculaires, des douleurs lombaires et d'autres troubles musculo-squelettiques.

Industrie : Employé dans la formulation de produits pharmaceutiques pour le soulagement de la douleur et la relaxation musculaire.

5. Mécanisme d'action

Le thiocolchicoside exerce ses effets par l'antagonisme des récepteurs nicotiniques de l'acétylcholine (nAchRs). Il agit également comme un antagoniste compétitif des récepteurs GABA A et de la glycine. Ces actions entraînent une relaxation musculaire et des effets anti-inflammatoires .

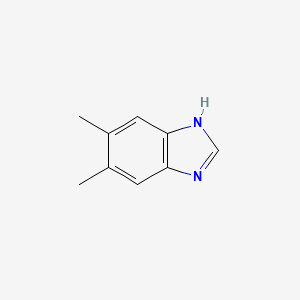

Composés similaires :

Colchicine : Le composé parent à partir duquel le thiocolchicoside est dérivé. Il a des propriétés anti-inflammatoires mais n'a pas les effets relaxants musculaires du thiocolchicoside.

Tolpérisone : Un autre relaxant musculaire avec un mécanisme d'action différent, agissant principalement sur le système nerveux central.

Épérisone : Semblable à la tolpérisone, elle agit sur le système nerveux central pour fournir une relaxation musculaire.

Unicité du thiocolchicoside : Le thiocolchicoside est unique en raison de sa double action en tant que relaxant musculaire et anti-inflammatoire. Sa capacité à antagoniser à la fois les récepteurs nicotiniques de l'acétylcholine et les récepteurs GABA A le distingue des autres relaxants musculaires .

Applications De Recherche Scientifique

Thiocolchicoside has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its effects on muscle relaxation and anti-inflammatory properties.

Medicine: Used in the treatment of muscle spasms, low back pain, and other musculoskeletal disorders.

Industry: Employed in the formulation of pharmaceutical products for pain relief and muscle relaxation.

Mécanisme D'action

Thiocolchicoside exerts its effects through antagonism of nicotinic acetylcholine receptors (nAchRs). It also acts as a competitive antagonist of gamma-aminobutyric acid (GABA) A and glycine receptors. These actions result in muscle relaxation and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Colchicine: The parent compound from which thiocolchicoside is derived. It has anti-inflammatory properties but lacks the muscle relaxant effects of thiocolchicoside.

Tolperisone: Another muscle relaxant with a different mechanism of action, primarily acting on the central nervous system.

Eperisone: Similar to tolperisone, it acts on the central nervous system to provide muscle relaxation.

Uniqueness of Thiocolchicoside: Thiocolchicoside is unique due to its dual action as a muscle relaxant and anti-inflammatory agent. Its ability to antagonize both nicotinic acetylcholine receptors and GABA A receptors sets it apart from other muscle relaxants .

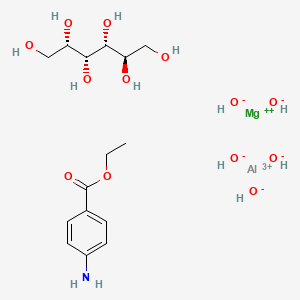

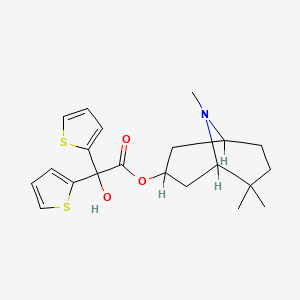

Propriétés

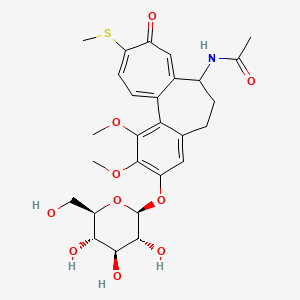

Formule moléculaire |

C27H33NO10S |

|---|---|

Poids moléculaire |

563.6 g/mol |

Nom IUPAC |

N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16?,19-,22-,23+,24-,27-/m1/s1 |

Clé InChI |

LEQAKWQJCITZNK-MSQQGMGVSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |

SMILES isomérique |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES canonique |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B1208976.png)